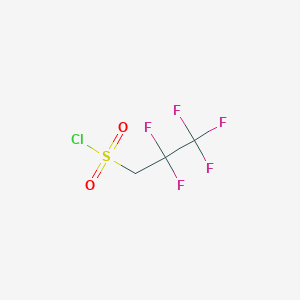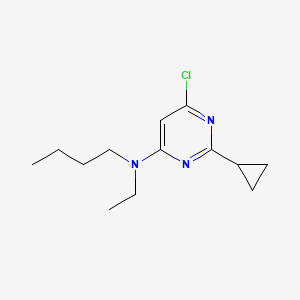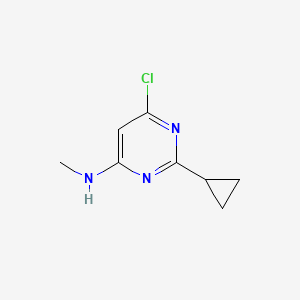
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1210498-48-8 . It has a molecular weight of 232.56 and its IUPAC name is 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is 1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 232.56 .Applications De Recherche Scientifique
Refrigeration and Air Conditioning
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride: is used in the development of refrigerants. The thermophysical properties of such compounds are essential for designing efficient refrigeration cycles. The REFPROP database from NIST is a tool that provides data for the screening of refrigerants, including those with a structure similar to pentafluoropropane .
Organic Rankine Cycle (ORC)
This compound’s derivatives, like 1,1,2,2,3-Pentafluoropropane (R-245ca) , are potential replacements for traditional refrigerants in ORC systems, which convert thermal energy into mechanical power. The thermodynamic properties derived from equations of state are critical for optimizing these systems .
Analytical Chemistry
In analytical chemistry, derivatives of pentafluoropropane are used as derivatization agents. For instance, 2,2,3,3,3-Pentafluoro-1-propanol is utilized in gas chromatography-mass spectrometry (GC-MS) for the detection of various compounds in biological samples .
Structural Chemistry
The structural diversity and conformational conversion of pentafluoropropane derivatives are of interest in structural chemistry. Studies involving rotational spectra provide insights into the molecular structure and dynamics .
Environmental Impact Assessment
Compounds like pentafluoropropane are assessed for their environmental impact, particularly their ozone depletion potential (ODP) and global warming potential (GWP). This is crucial for developing eco-friendly refrigerants and understanding their long-term effects on the environment .
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRGYNPIJYHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















